Ethyl 2-(4-amino-2-fluorophenoxy)propanoate
Description
Properties
Molecular Formula |
C11H14FNO3 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2-fluorophenoxy)propanoate |
InChI |
InChI=1S/C11H14FNO3/c1-3-15-11(14)7(2)16-10-5-4-8(13)6-9(10)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
DPNWPGDCKVEPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of Ethyl 2-(4-amino-2-fluorophenoxy)propanoate typically begins with fluorinated aromatic amines or phenols as key intermediates. For example, 2-(4-amino-3-fluorophenyl) ethyl propionate or 2-bromoalkanoates are commonly used as starting points for constructing the fluorophenoxypropanoate structure.
Diazotization and Coupling Reactions
One established method involves diazotization of 2-(4-amino-3-fluorophenyl) ethyl propionate followed by coupling reactions to introduce the fluorophenoxy moiety:
Diazotization Step : The amino group is converted into a diazonium salt using sodium nitrite or isopentyl nitrite in acidic conditions (e.g., 30% hydrochloric acid) at temperatures below 60°C. Silica gel is used as a drying agent to facilitate the reaction.
Coupling Step : The diazonium intermediate is reacted in benzene or toluene solvent under reflux to form the fluorophenoxypropanoate ester. The reaction time ranges from 0.5 to 4 hours for diazotization and up to 24 hours for reflux extraction and purification.
Purification : After reaction completion, the product is extracted with organic solvents such as methylbenzene and purified by ethanol decolorization and crystallization to obtain the target compound with yields around 50% in two steps.
Nucleophilic Aromatic Substitution with Phenols
Another common approach involves nucleophilic substitution of ethyl 2-bromoalkanoates with fluorinated phenols:
Ethyl 2-bromopropionate or ethyl 2-bromoalkanoates are reacted with 4-amino-2-fluorophenol in the presence of a base (e.g., potassium carbonate or sodium hydride) to displace the bromide and form the corresponding this compound ester.
Reaction conditions typically involve refluxing in polar aprotic solvents such as dimethylformamide or toluene for several hours.
The resulting esters are then purified by standard chromatographic techniques or recrystallization.
Esterification and Amide Coupling
In some synthetic routes, the amino-fluorophenoxy moiety is introduced after esterification or amide bond formation:
Ethyl 2-bromoalkanoates are first converted to esters or acids, which are then coupled with fluorinated phenols or amines using coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole.
Mitsunobu reaction conditions have also been employed to introduce the phenoxy group onto chiral ethyl lactate derivatives, allowing for stereoselective synthesis of the target compound.
Reduction and Functional Group Transformations
Nitro-substituted intermediates such as ethyl 3-(4-fluorophenyl)-2-nitropropanoate can be synthesized via condensation reactions and then reduced to the corresponding amino compounds using sodium borohydride or sodium cyanoborohydride in refluxing alcohol solvents.
These transformations allow for the introduction of the amino group on the aromatic ring after the fluorophenoxypropanoate backbone is established.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diazotization | NaNO2 or isopentyl nitrite, 30% HCl, <60°C | - | Formation of diazonium salt |
| 2 | Coupling with benzene/toluene | Reflux 24 h | ~50 | Formation of fluorophenoxy ester |
| 3 | Nucleophilic substitution | Ethyl 2-bromopropionate + 4-amino-2-fluorophenol, base, reflux | Moderate | Direct substitution to form ester |
| 4 | Mitsunobu reaction | Ethyl lactate + 2,4-dichlorophenol, Mitsunobu reagents | Moderate | Stereoselective introduction of phenoxy group |
| 5 | Reduction | NaBH4 or NaCNBH3 in refluxing isopropanol/ethanol | Moderate | Reduction of nitro to amino group |
| 6 | Amide coupling | EDCI·HCl, HOBt, DCM, room temperature | Moderate | Formation of amide derivatives |
Research Outcomes and Observations
The diazotization-coupling method provides a straightforward route to this compound with moderate yields and relatively mild conditions.
Nucleophilic aromatic substitution on ethyl 2-bromoalkanoates offers a versatile route to introduce various substituted phenoxy groups, including fluorinated and amino-substituted phenols, with good control over regioselectivity.
Mitsunobu reactions allow for chiral synthesis, which is valuable for producing enantiomerically pure compounds for pharmaceutical applications.
Reduction of nitro precursors is an effective strategy to install amino groups post-ester formation, enabling functional group flexibility during synthesis.
Coupling reactions using carbodiimide-based reagents (EDCI·HCl) and additives like HOBt facilitate amide bond formation in related derivatives, indicating potential for further functionalization of the this compound scaffold.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-2-fluorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-amino-2-fluorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-2-fluorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Herbicidal Propanoate Esters
Fenoxaprop-P-ethyl
Quizalofop-P-ethyl
- Structure: Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate.
- Molecular Formula : C₁₉H₁₇ClN₂O₄.
- Application : Selective control of annual grasses .
- Comparison: Unlike the target compound, Quizalofop-P-ethyl lacks an amino group but includes a quinoxaline ring, improving lipid solubility and tissue penetration.
Fluazifop-P-butyl
- Structure: Butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate.
- Molecular Formula: C₂₀H₂₀F₃NO₄.
- Application : Broad-spectrum grass herbicide .
- Key Difference : The trifluoromethylpyridine moiety increases resistance to metabolic degradation in plants.
Table 1: Herbicidal Propanoate Esters
| Compound | Substituent | Molecular Formula | Key Application |
|---|---|---|---|
| Ethyl 2-(4-amino-2-fluoro) | 4-amino-2-fluorophenoxy | C₁₁H₁₄FNO₃ | Unknown (discontinued) |
| Fenoxaprop-P-ethyl | 6-chloro-2-benzoxazolyloxy | C₁₈H₁₆ClNO₅ | Grass weed control |
| Quizalofop-P-ethyl | 6-chloro-2-quinoxalinyloxy | C₁₉H₁₇ClN₂O₄ | Annual grass control |
| Fluazifop-P-butyl | 5-(trifluoromethyl)-2-pyridinyl | C₂₀H₂₀F₃NO₄ | Broad-spectrum herbicide |
Halogen-Substituted Propanoate Derivatives
Ethyl 2-(4-iodophenoxy)propanoate
- Structure: Ethyl ester with 4-iodophenoxy substituent.
- Molecular Formula : C₁₁H₁₃IO₃.
- Application : Intermediate in organic synthesis .
- Comparison : Iodine’s large atomic radius may reduce solubility compared to fluorine but enhance reactivity in cross-coupling reactions.
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate
- Structure: Bromo and chloro substituents on the phenoxy ring.
- Molecular Formula : C₁₂H₁₄BrClO₃.
- Application : Unspecified, likely a synthetic intermediate .
Ethyl 2-(4-chlorophenoxy)propanoate
Table 2: Halogen-Substituted Derivatives
| Compound | Substituent | Molecular Formula | Key Property/Application |
|---|---|---|---|
| Ethyl 2-(4-amino-2-fluoro) | 4-amino-2-fluorophenoxy | C₁₁H₁₄FNO₃ | Potential pharmaceutical intermediate |
| Ethyl 2-(4-iodophenoxy) | 4-iodophenoxy | C₁₁H₁₃IO₃ | Synthetic intermediate |
| Ethyl 2-(4-bromo-2-chloro) | 4-bromo-2-chlorophenoxy | C₁₂H₁₄BrClO₃ | Steric hindrance effects |
| Ethyl 2-(4-chlorophenoxy) | 4-chlorophenoxy | C₁₁H₁₃ClO₃ | Hydrolysis kinetics studies |
Amino-Functionalized Propanoate Esters
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
- Structure: Amino group on the propanoate backbone.
- Molecular Formula: C₁₁H₁₄FNO₂.
- Application : Intermediate in peptide synthesis or chiral drug development .
- Comparison: The amino group’s position on the backbone (vs.
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride
- Structure: Methanesulfonylphenyl and amino groups.
- Molecular Formula: C₁₂H₁₈ClNO₄S.
- Application : Investigated for CNS drug candidates due to sulfonyl group’s electron-withdrawing effects .
Key Research Findings and Implications
- Synthetic Challenges: Introducing both amino and fluorine groups onto the phenoxy ring may require sequential nitration, fluorination, and reduction steps, contrasting with halogenation-only routes for analogs like ethyl 2-(4-chlorophenoxy)propanoate .
- Analytical Techniques : Quantification methods using ¹H-NMR with internal standards (e.g., ethyl viologen) are applicable to resolve overlapping signals in derivatives with complex substituents .
Biological Activity
Ethyl 2-(4-amino-2-fluorophenoxy)propanoate is an organofluorine compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H14FNO3. Its structure consists of a propanoate group linked to a phenoxy structure that includes an amino group and a fluorine atom. The presence of these functional groups is significant for enhancing biological activity and modifying pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group can form hydrogen bonds with biomolecules, while the fluorophenoxy moiety can engage in hydrophobic interactions. These interactions may influence enzyme activity, receptor binding, and overall therapeutic effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. This compound has been investigated for its potential as an anticancer agent. For example, studies have shown that organofluorine compounds can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Similar Organofluorine Compound | HepG2 | TBD | |
| Sorafenib | MCF-7 | 5.69 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with amino groups are known to exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or interfere with essential metabolic pathways.
Study on Vascular Endothelial Growth Factor Receptor (VEGFR)
A notable study focused on the inhibition of VEGFR-2, a key target in cancer therapy. The compound demonstrated binding affinity similar to established inhibitors like sorafenib, suggesting its potential as a lead compound for further development .
Table 2: VEGFR-2 Inhibition Data
Research Applications
This compound is being explored for various applications in scientific research:
- Medicinal Chemistry : It serves as a precursor for developing novel therapeutic agents targeting cancer and other diseases.
- Biochemical Probes : Investigated for studying enzyme interactions and cellular pathways.
- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(4-amino-2-fluorophenoxy)propanoate, and how do reaction conditions influence yield?
- Synthesis Strategies :
- Esterification : Ethanol-mediated esterification of precursor acids (e.g., 2-(4-amino-2-fluorophenoxy)propanoic acid) achieves yields >95% under reflux with acid catalysts like H₂SO₄ .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., PdCl₂(dppf)CH₂Cl₂) with boronic esters or aryl halides enable phenoxy group introduction. For example, coupling 4-amino-2-fluorophenol derivatives with ethyl 2-bromopropanoate in DMF/Na₂CO₃ yields ~85% product .
- Data Table :
| Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | Ethanol | 96 | |
| Suzuki-Miyaura Coupling | PdCl₂(dppf)CH₂Cl₂ | DMF/H₂O | 85 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities <0.5% .
- NMR : ¹⁹F NMR confirms fluorine position (δ -110 to -120 ppm for 2-fluoro substitution) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₁H₁₃FNO₃: theoretical 238.09 g/mol) .
Q. What safety protocols are critical during synthesis and handling?
- Hazard Mitigation :
Advanced Research Questions
Q. How can regioselective fluorination and amination be achieved during synthesis?
- Mechanistic Insights :
- Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile selectively targets the 2-position of the phenol ring .
- Amination : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates (e.g., 4-nitro-2-fluorophenol) to the amine with >90% efficiency .
- Challenges : Competing side reactions (e.g., over-reduction) require controlled H₂ pressure (1–3 atm) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Modeling :
Q. How do solvent polarity and temperature affect reaction kinetics in cross-coupling steps?
Q. How can researchers resolve contradictions in reported yields for similar compounds?
- Case Study :
- Issue : Ethyl 2-(4-ethylphenyl)propanoate synthesis yields vary from 85% (H₂SO₄) to 97% (enzyme-catalyzed esterification) .
- Resolution : Enzyme-mediated methods (e.g., lipase B) minimize side reactions but require longer reaction times (24–48 hrs) .
- Recommendation : Validate catalyst compatibility via TLC or GC-MS monitoring .
Methodological Recommendations
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for high-purity isolates (>98%) .
- Stability Studies : Store the compound under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester group .
- Impurity Profiling : Identify by-products (e.g., de-fluorinated analogs) via LC-MS/MS and adjust reaction stoichiometry to suppress their formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
